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Compound of Interest

Compound Name: z-d-Asp-ome

CAS No.: 47087-37-6

Cat. No.: B592387

Get Quote

An In-Depth Technical Guide to Z-D-Asp(OMe)-OH: Structure, Properties, and Applications in

Peptide Synthesis and Drug Discovery

Abstract
N-α-Benzyloxycarbonyl-D-aspartic acid β-methyl ester, commonly abbreviated as Z-D-

Asp(OMe)-OH, is a pivotal protected amino acid derivative utilized in synthetic organic

chemistry and drug development. Its unique structural configuration, featuring a

benzyloxycarbonyl (Z) group protecting the α-amino function and a methyl ester on the side-

chain carboxyl group, renders the α-carboxyl group selectively available for peptide bond

formation. This guide provides a comprehensive technical overview of Z-D-Asp(OMe)-OH,

detailing its chemical structure, physicochemical properties, and analytical characterization. We

will explore its critical applications, particularly in the solution-phase synthesis of peptides and

as a foundational building block for potent caspase inhibitors used in apoptosis research.

Furthermore, this document addresses common technical challenges encountered during its

use, such as aspartimide formation, and offers field-proven insights to mitigate these issues,

ensuring high-yield, high-purity synthesis of target molecules.
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Introduction: The Imperative of Protecting Groups in
Peptide Synthesis
The stepwise construction of peptides with a defined sequence is a cornerstone of biochemical

research and pharmaceutical development. This process necessitates a strategic approach to

managing the reactive functional groups of the constituent amino acids—the α-amino group,

the α-carboxyl group, and the side-chain group. Uncontrolled reactivity leads to a statistical

mixture of products, including polymerization and side-chain branching.

The core principle of modern peptide synthesis, therefore, relies on the use of temporary

"protecting groups" to mask specific reactive sites, allowing for regioselective peptide bond

formation. Z-D-Asp(OMe)-OH is a classic example of such a strategically protected building

block.[1]

The Benzyloxycarbonyl (Z) Group: This robust urethane-type protecting group shields the α-

amino group from participating in unwanted reactions.[1] It is stable under a variety of

conditions but can be cleanly removed via catalytic hydrogenation, a process that does not

affect most other functional groups in a peptide.[1]

The β-Methyl Ester (OMe): The side-chain carboxyl group of aspartic acid is highly reactive.

The methyl ester provides effective protection against its participation in amide bond

formation.[1]

This dual-protection scheme leaves the α-carboxyl group as the sole reactive site for coupling

with the amino group of another amino acid, making Z-D-Asp(OMe)-OH an invaluable tool for

the controlled, sequential synthesis of complex peptides.[1]

Core Properties of Z-D-Asp(OMe)-OH
A thorough understanding of the fundamental properties of a reagent is a prerequisite for its

successful application in synthesis and research.

Chemical Structure and Nomenclature
Z-D-Asp(OMe)-OH is an N-terminally protected derivative of the D-isomer of aspartic acid.

Systematic Name: (2R)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid
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Common Synonyms: Z-D-Asp(OMe)-OH, Cbz-D-Asp(OMe)-OH[2][3]

CAS Number: 47087-37-6[4]

Molecular Formula: C₁₃H₁₅NO₆[4]

Molecular Weight: 281.26 g/mol [4]

Caption: Chemical structure of Z-D-Asp(OMe)-OH.

Physicochemical Properties
The physical and chemical characteristics of Z-D-Asp(OMe)-OH are summarized below. This

data is critical for determining appropriate solvents, storage conditions, and reaction

parameters.

Property Value Reference

Appearance White to off-white solid/powder [1]

Purity Typically ≥95-98% [4]

Molecular Formula C₁₃H₁₅NO₆ [4]

Molecular Weight 281.26 g/mol [4]

CAS Number 47087-37-6 [4]

SMILES String COC(=O)CC(O)=O

InChI Key
PHMBNDDHIBIDRQ-

SCSAIBSYSA-N

Storage

Store in a dry, cool, and well-

ventilated place.[5] Room

temperature is generally

acceptable for transport and

short-term storage.[4]

Synthesis and Quality Control Workflow
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Ensuring the identity and purity of Z-D-Asp(OMe)-OH is paramount before its use in a synthetic

protocol. A multi-step analytical workflow is employed to validate the material.

Caption: A typical quality control workflow for validating Z-D-Asp(OMe)-OH.

Protocol 1: Structure Confirmation by ¹H NMR
Spectroscopy
Causality: ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for

confirming the chemical structure of organic molecules. It provides information on the number

of different types of protons, their chemical environment, and their proximity to one another,

allowing for an unambiguous verification of the compound's identity.

Methodology:

Sample Preparation: Dissolve 5-10 mg of Z-D-Asp(OMe)-OH in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher spectrometer.

Data Analysis (Expected Signals for the L-isomer are provided for reference[6]; the D-isomer

will have an identical spectrum):

~7.37 ppm (multiplet, 5H): Aromatic protons of the benzyl group (C₆H₅).

~5.76 ppm (doublet, 1H): Urethane N-H proton.

~5.13 ppm (singlet, 2H): Methylene protons of the benzyl group (O-CH₂-Ph).

~4.65 ppm (multiplet, 1H): The α-proton (Cα-H).

~3.76 ppm (singlet, 3H): Methyl ester protons (-OCH₃).

~3.00 ppm (doublet of doublets, 2H): The two diastereotopic β-protons (Cβ-H₂).

Protocol 2: Molecular Weight Verification by Mass
Spectrometry
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Causality: Mass spectrometry (MS) provides a direct measurement of the molecule's mass-to-

charge ratio (m/z), which is used to confirm its molecular weight and elemental composition.

This is a crucial step to ensure the correct compound is being used.

Methodology:

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like

methanol or acetonitrile.

Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI),

which is gentle and suitable for this type of molecule.

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

Data Analysis:

In positive ion mode, expect to see the protonated molecular ion [M+H]⁺ at an m/z

corresponding to 282.27.

In negative ion mode, expect the deprotonated molecular ion [M-H]⁻ at an m/z of 280.25.

High-resolution mass spectrometry can confirm the elemental formula (C₁₃H₁₅NO₆) with

high accuracy.[7]

Applications in Advanced Research
The strategic placement of protecting groups makes Z-D-Asp(OMe)-OH a versatile reagent for

several advanced applications.

Solution-Phase Peptide Synthesis
Z-D-Asp(OMe)-OH is well-suited for solution-phase peptide synthesis (SPPS), a method often

preferred for large-scale production of shorter peptides.[8] The process involves the stepwise

coupling of protected amino acids in a solvent.

Caption: Logical workflow for a dipeptide synthesis using Z-D-Asp(OMe)-OH.

Keystone in Caspase Inhibitor Synthesis
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One of the most significant applications of D-amino acid derivatives is in the synthesis of

enzyme inhibitors. Caspases, a family of cysteine proteases, are central players in the

apoptotic (programmed cell death) pathway. Inhibitors of these enzymes are critical research

tools and potential therapeutic agents.

Peptide-based caspase inhibitors often incorporate a D-aspartic acid residue at the P1 position

to enhance specificity and stability. The compound Z-D(OMe)E(OMe)VD(OMe)-FMK is a

potent, cell-permeable inhibitor of caspase-3 and caspase-7.[9] The "D(OMe)" moiety is

derived directly from a building block like Z-D-Asp(OMe)-OH.

Expert Insight: The use of the D-isomer and O-methylation provides two key advantages:

Enhanced Stability: Peptides containing D-amino acids are more resistant to degradation by

endogenous proteases, increasing their biological half-life.

Increased Cell Permeability: The methylation of the carboxyl groups neutralizes their

negative charge, making the peptide more lipophilic and better able to cross the cell

membrane to reach its intracellular targets.[9]
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Caption: Inhibition of the apoptotic pathway by a caspase-3/7 inhibitor.

Technical Challenges and Mitigation Strategies
Aspartimide Formation: A Critical Side Reaction
The most significant challenge when using aspartic acid derivatives in peptide synthesis is the

formation of a succinimide intermediate, known as an aspartimide.[8][10] This side reaction is

particularly prevalent when the Asp residue is followed by amino acids like glycine, asparagine,

or serine.[10]
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Mechanism: The nitrogen atom of the peptide bond C-terminal to the Asp residue can perform

a nucleophilic attack on the side-chain carbonyl carbon, leading to a cyclic five-membered ring

and the elimination of the side-chain protecting group's alcohol (e.g., methanol).[10]

Consequences:

Chain Termination: The aspartimide is a stable intermediate that can halt peptide elongation.

Product Impurities: The aspartimide ring can be opened by hydrolysis or aminolysis, leading

to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide.[11]

Racemization: The α-carbon of the aspartimide is highly susceptible to epimerization, leading

to a loss of stereochemical purity.[11]

Mitigation Strategies: While this issue is more pronounced in solid-phase synthesis using base-

labile protecting groups, careful control of coupling and deprotection conditions in a solution-

phase strategy can help minimize its occurrence.[8] Using sterically bulky side-chain esters can

also hinder the cyclization reaction.[10]

Safety and Handling
As with any chemical reagent, proper safety protocols must be followed when handling Z-D-

Asp(OMe)-OH.

Personal Protective Equipment (PPE): Wear appropriate safety goggles, gloves, and a lab

coat.[5] In case of dust formation, use a suitable respirator (e.g., N95).

Handling: Avoid contact with skin and eyes.[5] Avoid breathing dust.[12] Keep away from

heat and sources of ignition.[12] Use in a well-ventilated area.[5]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

Spills: For small spills, use appropriate tools to collect the material into a waste disposal

container.[12] For large spills, prevent further leakage if safe to do so and collect the material

for disposal in accordance with local regulations.[5][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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